molecular formula C29H31N3O3S B2464940 N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide CAS No. 851412-88-9

N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2464940
CAS No.: 851412-88-9
M. Wt: 501.65
InChI Key: NFCRCHOIBLITAY-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C29H31N3O3S and its molecular weight is 501.65. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective and Antioxidant Agents

Compounds structurally related to N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide have shown potent antioxidant capacity and neuroprotective effects. These compounds, specifically 8e and 8g, demonstrated significant neuroprotection against cell death induced by H2O2 in SH-SY5Y cells and activated the Nrf2 signaling pathway. This suggests potential applications in treating diseases associated with oxidative stress, including neurodegenerative diseases like Alzheimer's (Pachón-Angona et al., 2019).

Antiallergic Properties

Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, which are structurally similar to the compound , revealed notable antiallergic properties. One such compound, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, was found to be significantly more potent than existing antiallergic drugs in inhibiting histamine release and interleukin production, indicating potential as an effective antiallergic agent (Menciu et al., 1999).

Antimicrobial and Antifungal Applications

A study on derivatives of N-substituted benzamides, closely related to the compound , showed promising antibacterial and antifungal activities. These compounds exhibited significant inhibitory action against both Gram-positive and Gram-negative bacteria, as well as strains of fungi, suggesting their potential use in treating microbial diseases (Desai et al., 2013).

Gastroprokinetic Activity

Compounds in the class of 4-amino-N-substituted benzamides, akin to this compound, have demonstrated gastroprokinetic activity. Such compounds have shown effectiveness in enhancing gastric motility and emptying, indicating potential applications in treating gastrointestinal disorders (Suzuki et al., 1998).

Anticancer Potential

A compound structurally related to the one , namely N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, has shown marked antiproliferative activity against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer. This indicates its potential application in cancer therapy (Huang et al., 2020).

Properties

IUPAC Name

4-methoxy-N-[2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3S/c1-19-15-20(2)28(21(3)16-19)31-27(33)18-36-26-17-32(25-8-6-5-7-24(25)26)14-13-30-29(34)22-9-11-23(35-4)12-10-22/h5-12,15-17H,13-14,18H2,1-4H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCRCHOIBLITAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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